(5-Bromo-2-methylamino-phenyl)-phenyl-methanone

Catalog No.
S667627
CAS No.
39573-20-1
M.F
C14H12BrNO
M. Wt
290.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-2-methylamino-phenyl)-phenyl-methanone

CAS Number

39573-20-1

Product Name

(5-Bromo-2-methylamino-phenyl)-phenyl-methanone

IUPAC Name

[5-bromo-2-(methylamino)phenyl]-phenylmethanone

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

InChI

InChI=1S/C14H12BrNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3

InChI Key

DZFVLVSXNCYTGE-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2
  • The compound may be relatively new or niche. Many research chemicals fall into this category, and detailed studies may not have been conducted yet.
  • Research may not be publicly available. Some research, particularly that conducted by private companies, may not be published in scientific journals.

Finding Information on Less Common Chemicals

While there isn't specific information on this compound, here are some resources you can explore to find relevant scientific research:

  • Chemical Databases: Searching PubChem or SciFinder [SciFinder] can sometimes reveal related compounds or classes of compounds with better documented research areas.
  • Literature Reviews: Broad literature reviews on relevant topics may mention this compound or similar ones in passing.

(5-Bromo-2-methylamino-phenyl)-phenyl-methanone is an organic compound characterized by its complex structure, which includes a bromine atom, a methylamino group, and a phenyl ketone moiety. The presence of the bromine atom enhances its reactivity and potential biological activity, while the methylamino group can influence its pharmacological properties. This compound belongs to a class of molecules that are often explored for their therapeutic applications in medicinal chemistry.

  • Interaction with biological targets: The methylamine group might enable the molecule to interact with receptors or enzymes in biological systems, potentially leading to pharmacological effects depending on the specific target.
  • Redox reactions: The presence of the aromatic rings and the carbonyl group suggests the potential for participation in redox reactions involving electron transfer.
  • Toxicity: The presence of a bromine atom raises potential concerns about toxicity. However, the extent would depend on the specific route of exposure and the compound's overall properties.
  • Skin and eye irritation: The compound might cause skin and eye irritation due to its potential to interact with cellular components.
  • Flammability: The presence of organic groups suggests flammability, and appropriate handling precautions should be taken.
Involving (5-Bromo-2-methylamino-phenyl)-phenyl-methanone typically include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The ketone functional group can undergo reduction to form secondary alcohols.
  • Condensation Reactions: This compound can participate in condensation reactions with other amines or alcohols, forming more complex structures.

These reactions are essential for modifying the compound's properties and enhancing its biological activity.

The biological activity of (5-Bromo-2-methylamino-phenyl)-phenyl-methanone is predicted to be significant based on its structural features. The presence of the phenyl ring and the methylamino group suggests potential interactions with biological targets such as enzymes and receptors. Computational models have indicated that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds with phenyl and amino groups are often evaluated for their ability to inhibit bacterial growth.
  • Anticancer Properties: Many derivatives in this structural class have shown promise in cancer cell line studies.

Studies utilizing computer-aided prediction tools have suggested that this compound may interact with various biological pathways, making it a candidate for further pharmacological exploration .

The synthesis of (5-Bromo-2-methylamino-phenyl)-phenyl-methanone can be achieved through several methods:

  • Bromination of 2-Methylaminoacetophenone: The starting material is treated with bromine in an appropriate solvent to introduce the bromine substituent.
  • Friedel-Crafts Acylation: This method involves reacting an aromatic compound with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst to form the ketone structure.
  • Reduction of Intermediate Compounds: Following initial synthesis, further reduction steps may be employed to refine the structure and enhance yield.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can tailor its properties for specific applications.

(5-Bromo-2-methylamino-phenyl)-phenyl-methanone has potential applications in various fields:

  • Pharmaceutical Development: Due to its predicted biological activities, it could serve as a lead compound in drug discovery efforts targeting infections or cancer.
  • Chemical Research: This compound can be used as a building block for synthesizing more complex organic molecules in research settings.
  • Material Science: Its unique properties may also lend themselves to applications in developing new materials or coatings.

Interaction studies involving (5-Bromo-2-methylamino-phenyl)-phenyl-methanone typically focus on its binding affinity to specific biological targets. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with target proteins, providing insights into its mechanism of action.
  • In Vitro Assays: Laboratory tests on cell lines help evaluate the efficacy and toxicity of the compound against various biological targets.

These studies are crucial for understanding how this compound might function therapeutically and identifying any potential side effects.

Several compounds share structural similarities with (5-Bromo-2-methylamino-phenyl)-phenyl-methanone. Here are some examples:

Compound NameKey FeaturesUnique Aspects
4-Bromo-N,N-dimethylbenzamideContains a bromine atom and dimethylamineExhibits strong neuroprotective effects
2-MethylaminoacetophenoneSimilar amino group; lacks bromineKnown for its anti-inflammatory properties
5-Chloro-2-methylaminobenzophenoneChlorine instead of bromineShows distinct antimicrobial activity

The uniqueness of (5-Bromo-2-methylamino-phenyl)-phenyl-methanone lies in its specific combination of functional groups, which may contribute to unique pharmacological profiles not observed in these similar compounds.

XLogP3

4.5

Wikipedia

[5-Bromo-2-(methylamino)phenyl](phenyl)methanone

Dates

Last modified: 08-15-2023

Explore Compound Types